N1-(3-acetamidophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N1-(3-acetamidophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide" is a complex molecule that may be related to the field of medicinal chemistry, given its structural complexity and the presence of multiple functional groups. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds with potential biological activity, such as opioid agonists and anticancer agents.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions . This method suggests that the synthesis of our compound of interest might also involve amide bond formation under controlled conditions, possibly using similar reagents and techniques.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques and crystallography. For example, the anticancer drug N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide crystallizes in the orthorhombic crystal system and exhibits intermolecular hydrogen bonds, which are crucial for the stability of the crystal structure . This information implies that the molecular structure analysis of "N1-(3-acetamidophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide" would likely involve similar analytical techniques to elucidate its crystal structure and intermolecular interactions.
Chemical Reactions Analysis
The chemical reactions involving related compounds are typically centered around their biological activity. For instance, the kappa-opioid agonists described in the first paper undergo interactions with opioid receptors, which are mediated by their chemical structure and the presence of specific functional groups . Although the exact chemical reactions of our compound of interest are not detailed, it can be inferred that its biological activity would also be influenced by its chemical structure and the interactions it may have with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds like the ones described in the papers are often characterized by their solubility, melting points, and specific interactions such as hydrogen bonding. The orthorhombic crystal structure and hydrogen bonding observed in the anticancer drug suggest that similar properties could be expected for "N1-(3-acetamidophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide" . These properties are essential for understanding the compound's stability, reactivity, and potential as a drug candidate.
Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structure
One study details the synthesis and crystal structure of related compounds, providing insight into the methodologies used for creating complex molecules and determining their structure through crystallography. The research by Ozbey, Kuş, and Göker (2001) on 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole illustrates the process of synthesizing and characterizing compounds with potential biological activities (Ozbey, Kuş, & Göker, 2001).
Potential Anticancer Activity
Another area of research focuses on the synthesis of compounds with potential anticancer properties. For example, Sharma et al. (2018) synthesized and characterized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, evaluating its potential as an anticancer drug through molecular docking analysis targeting the VEGFr receptor. This study signifies the ongoing efforts to develop new therapeutic agents against cancer (Sharma, Anthal, Geetha, Al-Ostoot, Mohammed, Khanum, Sridhar, & Kant, 2018).
Biological Activities and Drug Development
Research on compounds with similar structures to "N1-(3-acetamidophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide" also delves into their biological activities and potential drug development. Studies like the one by Dekeyne et al. (2012), which characterized S32212, a serotonin receptor inverse agonist and α2-adrenoceptor antagonist, highlight the exploration of new therapeutic targets for mental health disorders, showcasing the compound's potential in improving mood and cognitive performance (Dekeyne, Brocco, Loiseau, Gobert, Rivet, di Cara, Cremers, Flik, Fone, Watson, Papp, Sharp, Serres, Cespuglio, Olivier, Chan, Lavielle, & Millan, 2012).
Eigenschaften
IUPAC Name |
N'-(3-acetamidophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3S/c1-15(27)23-17-4-3-5-18(12-17)24-21(29)20(28)22-13-19(16-6-11-30-14-16)26-9-7-25(2)8-10-26/h3-6,11-12,14,19H,7-10,13H2,1-2H3,(H,22,28)(H,23,27)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOPQLREBALPJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-acetamidophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.